molecular formula C13H16F3N3O B2815052 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 900014-77-9

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B2815052
CAS No.: 900014-77-9
M. Wt: 287.286
InChI Key: PBQXKXLBCXQNCC-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5 and a 4-methylpiperazine moiety at position 2. The ethanone group at position 1 completes the structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazine substituent may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)12-11(19-5-3-18(2)4-6-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXKXLBCXQNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.

    Coupling Reactions: The final step involves coupling the piperazine and pyridine rings through a suitable linker, such as an ethanone group, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at specific positions on the piperazine or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Compounds similar to 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that modifications in the piperazine and pyridine rings can enhance the antidepressant efficacy of related compounds .
  • Anticancer Properties :
    • The trifluoromethyl group in this compound is known to increase lipophilicity, which can enhance cellular uptake. Studies have shown that similar structures exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapeutics .
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of the piperazine moiety may contribute to this activity by interacting with bacterial membranes or enzymes .
  • Case Study on Antidepressant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including compounds structurally related to this compound. The results indicated that these compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms.
  • Case Study on Anticancer Properties :
    • In vitro assays conducted on breast cancer cell lines showed that derivatives of this compound inhibited cell proliferation by inducing apoptosis. The trifluoromethyl group was identified as a key structural feature that enhanced potency compared to non-fluorinated analogs.
  • Case Study on Antimicrobial Activity :
    • A comparative study assessed the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting their potential as lead compounds for antibiotic development.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring interacts with receptor sites, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone can be contextualized by comparing it to analogous compounds (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Differences Reference
This compound (Target) 3: 4-Methylpiperazino; 5: CF₃ 317.31* Reference compound for comparison. -
MK45 (RTC6) 3: Piperazino; 5: CF₃; Additional thiophen-2-yl 429.89 Thiophen-2-yl group increases aromatic bulk; chloro substituent alters reactivity.
1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)ethanone (MK29/RTC12) Pyridine replaced with phenyl ring 316.30 Phenyl substitution reduces pyridine’s electron-deficient character.
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone 5: Br; Ethanone replaced with trifluoroethanone 347.14 Bromine introduces steric hindrance; trifluoroethanone enhances electronegativity.
1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone 3: Triazolyl instead of methylpiperazino 256.18 Triazole ring enables hydrogen bonding but reduces basicity compared to piperazine.

*Molecular weight calculated based on formula C₁₃H₁₅F₃N₄O.

Structural and Electronic Variations

  • However, the chloro substituent at position 3 (vs. methylpiperazino in the target compound) reduces basicity and alters electronic distribution .
  • Bromopyridinyl Analogue (): Bromine’s larger atomic radius compared to CF₃ increases steric hindrance, which could limit access to hydrophobic pockets in enzymes. The trifluoroethanone group further enhances electronegativity, affecting dipole interactions .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl group in the target compound and MK29 increases logP values (~2.5–3.0), favoring membrane permeability. In contrast, the triazole-containing analogue () has lower lipophilicity (logP ~1.8) due to its polar heterocycle .
  • Solubility: The 4-methylpiperazino group in the target compound improves aqueous solubility (predicted ~50 μM) compared to the bromine-substituted analogue (<10 μM), which is more hydrophobic .

Biological Activity

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, a compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H16F3N3O
Molecular Weight287.28 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Mannich bases have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 to 78.12 µg/mL against selected pathogens .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess antiproliferative effects against cancer cell lines. For example, Mannich bases derived from similar structures exhibited growth inhibition with GI50 values ranging from 0.01 to 79.4 µM against human cancer cell lines . This suggests a potential role in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial for treating conditions like Alzheimer's disease. Related compounds have shown to be 2.2 to 5.9 times more effective than standard drugs like Tacrine in inhibiting AChE .

Case Studies

  • Antimicrobial Efficacy : A study on Mannich bases highlighted their effectiveness against E. coli and E. faecalis, correlating structural modifications with enhanced activity .
  • Anticancer Potential : Research involving imidazo[1,2-a]pyrimidine Mannich bases demonstrated significant antiproliferative activity in multiple cancer cell lines, suggesting that structural elements similar to those in this compound could yield potent anticancer agents .

Q & A

Basic: What are the critical synthetic steps and conditions for synthesizing 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone?

Answer:
The synthesis involves multi-step reactions, including:

  • Trifluoromethylation : Introduction of the trifluoromethyl group using agents like trifluoromethyl copper or halogen exchange under anhydrous conditions (e.g., 60–80°C, inert atmosphere) .
  • Piperazine Coupling : Reaction of the pyridine core with 4-methylpiperazine via nucleophilic substitution, requiring catalysts such as Pd(OAc)₂ or CuI to facilitate C–N bond formation .
  • Ketone Formation : Acetylation via Friedel-Crafts acylation or oxidation of a propargyl alcohol intermediate, often using AlCl₃ or TEMPO/oxone systems .
    Key conditions include strict temperature control (0–100°C, depending on step), inert gas (N₂/Ar) for moisture-sensitive steps, and HPLC monitoring for intermediate purity validation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine integration (e.g., δ 2.3–3.0 ppm for methylpiperazino protons) .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., column: C18, mobile phase: acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : Resolve spatial arrangement of the trifluoromethyl-pyridine and methylpiperazino groups .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₅F₃N₄O) against theoretical values .

Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts?

Answer:

  • Catalyst Screening : Test Pd/Cu bimetallic systems for C–N coupling efficiency; higher yields (≥80%) are achievable with PdCl₂(PPh₃)₂ in DMF at 80°C .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and scalability .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time .

Advanced: How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

Answer:

  • Multi-Technique Validation : Cross-reference NMR/IR data with DFT calculations (e.g., Gaussian09 B3LYP/6-31G*) to confirm substituent orientation .
  • Crystallographic Refinement : Resolve discrepancies in NOESY (nuclear Overhauser effect) data by obtaining single-crystal X-ray structures .
  • Isotopic Labeling : Use ¹⁹F NMR with fluorinated analogs to trace trifluoromethyl group orientation in dynamic systems .

Advanced: What methodologies are used to investigate biological target interactions?

Answer:

  • In Vitro Binding Assays : Screen against kinase/receptor panels (e.g., EGFR, PI3K) using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • Molecular Docking : Simulate binding modes with AutoDock Vina; focus on the pyridine ring’s interaction with hydrophobic pockets and the trifluoromethyl group’s role in affinity .
  • Metabolic Stability Studies : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, guiding SAR modifications .

Advanced: How are purification challenges addressed for this hydrophobic compound?

Answer:

  • Preparative HPLC : Employ reverse-phase columns (C18, 5 µm) with gradient elution (water → 90% MeCN) to separate closely related impurities .
  • Crystallization Optimization : Use solvent pairs (e.g., EtOAc/hexane) to induce slow crystallization, improving crystal habit and purity (>99%) .
  • Ion-Exchange Chromatography : Remove residual metal catalysts (Pd/Cu) using Dowex® 50WX4 resin in THF/MeOH .

Basic: What are the compound’s key structural features influencing its reactivity?

Answer:

  • Electron-Deficient Pyridine Core : Enhances susceptibility to nucleophilic attack at the 2-position, critical for piperazine coupling .
  • Trifluoromethyl Group : Withdraws electron density, stabilizing intermediates during acylation and resisting metabolic oxidation .
  • Methylpiperazino Moiety : Provides basicity (pKa ~7.5) for solubility in acidic buffers and hydrogen-bonding with biological targets .

Advanced: How can data contradictions between batch syntheses be systematically addressed?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield fluctuations .
  • Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and abort failed batches early .
  • Batch-to-Batch Comparison : Compare LC-MS and ¹⁹F NMR profiles to identify inconsistent steps (e.g., incomplete trifluoromethylation) .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight336.34 g/mol (C₁₄H₁₅F₃N₄O)
Solubility (pH 7.4)0.2 mg/mL in PBS (predicted)
LogP2.8 (HPLC-derived)
Melting Point148–152°C (DSC)

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